molecular formula C34H36F6N4O7 B10856426 SARS-CoV-2 3CLP and CoV inhibitor 15h

SARS-CoV-2 3CLP and CoV inhibitor 15h

Cat. No.: B10856426
M. Wt: 726.7 g/mol
InChI Key: PKJWLVLOGHATRZ-NWVWQQAFSA-N
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Description

SARS-CoV-2 3CL Protease (3CLP): The SARS-CoV-2 3CL protease (3CLP), also termed the main protease (Mpro), is a cysteine protease essential for viral replication and transcription. It cleaves polyproteins translated from viral RNA into functional non-structural proteins (Nsps) required for viral assembly . The enzyme’s active site features a catalytic dyad (Cys145 and His41) and a conserved substrate-binding pocket (S1–S4 subsites), making it a prime target for antiviral drug development .

CoV Inhibitor 15h:
Inhibitor 15h is a peptidomimetic α-acyloxymethylketone compound designed to target the 3CLP active site. It features a 6-membered lactam warhead that covalently binds to Cys145, irreversibly inhibiting protease activity . Kinetic studies show 15h exhibits a pseudo-first-order inactivation constant ($k_{\text{obs}}/[I]$) comparable to other optimized inhibitors like 15a and 15l, though its cellular cytotoxicity and antiviral efficacy remain under investigation .

Properties

Molecular Formula

C34H36F6N4O7

Molecular Weight

726.7 g/mol

IUPAC Name

[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopiperidin-3-yl]butyl] 2,6-bis(trifluoromethyl)benzoate

InChI

InChI=1S/C34H36F6N4O7/c1-17(2)13-24(44-31(48)25-15-19-22(42-25)10-5-11-27(19)50-3)30(47)43-23(14-18-7-6-12-41-29(18)46)26(45)16-51-32(49)28-20(33(35,36)37)8-4-9-21(28)34(38,39)40/h4-5,8-11,15,17-18,23-24,42H,6-7,12-14,16H2,1-3H3,(H,41,46)(H,43,47)(H,44,48)/t18-,23-,24-/m0/s1

InChI Key

PKJWLVLOGHATRZ-NWVWQQAFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCCNC1=O)C(=O)COC(=O)C2=C(C=CC=C2C(F)(F)F)C(F)(F)F)NC(=O)C3=CC4=C(N3)C=CC=C4OC

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCCNC1=O)C(=O)COC(=O)C2=C(C=CC=C2C(F)(F)F)C(F)(F)F)NC(=O)C3=CC4=C(N3)C=CC=C4OC

Origin of Product

United States

Preparation Methods

The preparation of compound 6 [WO2022133588] involves a series of synthetic routes and reaction conditions. The specific synthetic routes and industrial production methods are detailed in the patent WO2022133588. Generally, the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Compound 6 [WO2022133588] undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Compound 6 [WO2022133588] has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It is used to study the inhibition of coronavirus main protease (Mpro), which is a key enzyme in the replication of the virus.

    Medicine: It has potential therapeutic applications in the treatment of COVID-19 and other viral infections.

    Industry: It is used in the development of antiviral drugs and other pharmaceutical products.

Mechanism of Action

The mechanism of action of compound 6 [WO2022133588] involves the inhibition of the coronavirus main protease (Mpro). This enzyme is essential for the replication of the virus, and its inhibition prevents the virus from multiplying. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Features of 15h vs. Other Inhibitors:

Compound Mechanism Binding Affinity/Activity Selectivity & Toxicity Reference(s)
15h Covalent (Cys145 alkylation) $k_{\text{obs}}/[I]$: 0.002 µM⁻¹s⁻¹ Moderate cytotoxicity (CC₅₀ >20 µM)
N3 Covalent (Cys145 adduct) IC₅₀: 0.016 µM Broad-spectrum, low cytotoxicity
PMPT Non-covalent (S1/S2 pocket) IC₅₀: 19 µM High selectivity for 3CLP
CPSQPA Non-covalent (allosteric) IC₅₀: 38 µM Synergistic with PMPT
BT14 Hybrid (benzoxazole-thiazolidinone) ΔG: -6.83 kcal/mol (MM-PBSA) Low cytotoxicity (CC₅₀ >50 µM)
Analog 14 Tripeptidic (S3–S1' subsites) Kᵢ: 0.39 µM Moderate metabolic stability

Key Findings:

  • 15h vs. N3 : While N3 (a peptidomimetic inhibitor) has superior potency (IC₅₀ = 16 nM), 15h’s α-acyloxymethylketone warhead offers improved stability against hydrolysis compared to N3’s chloromethyl ketone group .
  • 15h vs. PMPT/CPSQPA: Non-covalent inhibitors like PMPT and CPSQPA avoid off-target reactivity with cellular thiols but require higher concentrations (IC₅₀ >19 µM) to achieve inhibition .
  • 15h vs.

Performance in Computational and Experimental Models

  • Virtual Screening : Compounds like TCSRnI28301 (score: -9.1) and TCSRnI40160 (Tanimoto coefficient: 0.90) outperformed 15h in docking studies but lack experimental validation .
  • QSAR Models : A model trained on SARS-CoV-1 3CLP inhibitors (R² = 0.89) predicted 15h’s moderate activity, aligning with its experimental $k_{\text{obs}}/[I}$ value .
  • Crystallography : 15h’s binding mode resembles 15l, forming hydrogen bonds with Gly143 and His164 while occupying the S1 subsite .

Limitations and Advantages

  • 15h Advantages :
    • Irreversible inhibition via covalent bonding.
    • Structural mimicry of natural substrates reduces resistance risk.
  • Limitations :
    • Cytotoxicity (CC₅₀ ~20 µM) limits therapeutic index .
    • Slower $k_{\text{obs}}/[I}$ compared to optimized analogs like 15l .

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